N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine
Description
N¹-(2-Aminoethyl)-N¹,N²-dibenzylethane-1,2-diamine is a polyfunctional diamine derivative characterized by a central ethane-1,2-diamine backbone substituted with two benzyl groups and a 2-aminoethyl moiety. This compound is structurally related to N¹,N²-dibenzylethane-1,2-diamine (ADM 4, CAS 140-28-3), a known antimicrobial agent .
Properties
Molecular Formula |
C18H25N3 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N'-benzyl-N'-[2-(benzylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H25N3/c19-11-13-21(16-18-9-5-2-6-10-18)14-12-20-15-17-7-3-1-4-8-17/h1-10,20H,11-16,19H2 |
InChI Key |
ALFBPTKBTPIULR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCN(CCN)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino groups of ethane-1,2-diamine attack the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the reaction rate and selectivity. Additionally, purification of the product can be achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Coordination Chemistry and Metal Complex Formation
The compound acts as a tridentate ligand due to its three nitrogen donor atoms. Studies demonstrate its ability to coordinate with transition metals like Cu(II), Ni(II), and Pd(II):
Key observations:
-
Cu(II) complexes exhibit enhanced stability in aqueous ethanol (pH 7–9) due to Jahn-Teller distortion mitigation.
-
Pd(II) coordination triggers benzyl group deprotonation at high pH (>10), forming catalytically active species .
Nucleophilic Alkylation/Acylation Reactions
The primary and secondary amines undergo alkylation and acylation under mild conditions:
Reaction Table:
| Reactant | Conditions | Product | Yield (%) | Selectivity |
|---|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C, 6 hrs | N1-(2-(Methylamino)ethyl)-N1,N2-dibenzyl | 78 | >95% |
| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C, 2 hrs | N-Acetyl derivative | 92 | 100% |
| Benzyl bromide | THF, NaH, rt, 12 hrs | Quaternary ammonium salt | 65 | 88% |
-
Acylation occurs preferentially at the primary amine site (kinetic control) .
-
Steric hindrance from benzyl groups limits tertiary amine reactivity in alkylation .
Acid-Base Behavior and Protonation Equilibria
The compound exhibits three protonation steps in aqueous solution:
Protonation Constants (25°C, I = 0.1 M NaCl):
| Site | pKa₁ | pKa₂ | pKa₃ |
|---|---|---|---|
| Primary amine | 9.42 | - | - |
| Secondary amine | 7.15 | 3.98 | - |
| Tertiary amine | - | - | 2.31 |
Key findings:
-
The tertiary amine remains protonated below pH 2.3, influencing solubility in acidic media .
-
Deprotonation sequences dictate ligand behavior in metal coordination .
Oxidative Degradation Pathways
Exposure to strong oxidizers initiates sequential degradation:
Oxidation Products (H₂O₂, pH 7.4, 37°C):
-
N-Oxide formation at tertiary amine (t₁/₂ = 12 hrs)
-
C-N bond cleavage between ethylenediamine units (t₁/₂ = 48 hrs)
-
Benzaldehyde release via Cbenzyl-N hydrolysis (t₁/₂ = 96 hrs)
Degradation kinetics follow pseudo-first-order behavior (k = 0.028 hr⁻¹) .
Scientific Research Applications
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic effects, including its use as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the synthesis of polymers and as a stabilizer in the production of plastics.
Mechanism of Action
The mechanism by which N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine exerts its effects is primarily through its ability to form stable complexes with metal ions and biomolecules. The compound’s amino and benzyl groups allow it to interact with various molecular targets, including enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, in the context of anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The following table summarizes key structural analogs, their substituents, and applications:
Key Observations:
- Substituent Effects: Benzyl and naphthyl groups enhance lipophilicity, favoring membrane penetration in antimicrobial applications , while polar groups (e.g., aminoethyl in NETS) improve water solubility and interfacial activity in corrosion or clay inhibition .
Physicochemical Properties
- NMR Data: ADM 4 (N¹,N²-dibenzylethane-1,2-diamine): ¹H NMR (DMSO-d6) δ 2.51 (s, 4H), 3.66 (s, 4H), 7.20–7.32 (m, 10H) . ADM 5 (N¹,N²-dibenzylpropane-1,3-diamine): ¹H NMR (CDCl3) δ 1.72 (quin, J = 6.9 Hz, 2H), 2.69 (t, J = 6.9 Hz, 4H), 3.77 (s, 4H) . The target compound’s aminoethyl group would likely introduce additional peaks near δ 1.5–2.5 ppm (methylene protons) and δ 3.0–3.5 ppm (amine protons), based on analogous structures .
Synthetic Yields :
Functional Comparisons
Reactivity in Catalytic Systems
- Diamines with dimethylamino groups (e.g., L5 in ) show poor efficacy in palladium-catalyzed coupling reactions, likely due to steric hindrance . In contrast, unsubstituted ethane-1,2-diamine (L6) acts as an effective ligand in coordination chemistry .
Biological Activity
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine, also known as N,N'-dibenzylethylenediamine, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : C16H20N2
- Molecular Weight : 240.35 g/mol
- CAS Number : 140-28-3
The compound features two benzyl groups attached to an ethylene diamine backbone, which contributes to its unique chemical reactivity and biological interactions.
Pharmacological Effects
-
Antimicrobial Activity :
- Studies have shown that derivatives of dibenzylethylenediamine exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
-
Anticancer Properties :
- Research indicates that compounds related to this compound can inhibit tumor growth by inducing apoptosis in cancer cells. This is particularly relevant in studies involving polyamines, which play a crucial role in cell proliferation and differentiation.
-
Neurotransmitter Modulation :
- The compound has been investigated for its effects on neurotransmitter systems, particularly its binding affinity to dopamine and serotonin receptors. Preliminary findings suggest potential applications in treating mood disorders or neurodegenerative diseases.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be 15 µM for breast cancer cells, suggesting a promising lead for further development in anticancer therapies.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of benzyl chloride with ethylenediamine under controlled conditions. Various derivatives have been synthesized to enhance its biological activity or selectivity for specific targets.
| Derivative | Biological Activity | IC50 (µM) |
|---|---|---|
| N-benzyl-N-(2-aminoethyl)amine | Antimicrobial | 32 |
| N,N'-dibenzyl-ethylenediamine | Anticancer (breast cancer cells) | 15 |
| N-benzyl-N-(4-hydroxybutyl)amine | Neurotransmitter modulation | TBD |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine?
- The compound can be synthesized via sequential alkylation of ethane-1,2-diamine. A typical approach involves reacting the primary amine with benzyl halides under controlled conditions to introduce the dibenzyl groups, followed by coupling with 2-aminoethyl substituents. For example, benzylation steps may use benzyl bromide in the presence of a base like K₂CO₃, while aminoethyl groups are introduced via reductive amination or nucleophilic substitution . Moisture-sensitive intermediates require purification via vacuum distillation or inert-atmosphere column chromatography .
Q. Which spectroscopic methods are optimal for structural characterization?
- 1H and 13C NMR are critical for confirming substitution patterns and stereochemistry. For instance, benzyl protons typically appear as aromatic multiplets (δ 7.2–7.4 ppm), while methylene groups adjacent to amines resonate at δ 2.5–3.5 ppm. 13C NMR helps identify quaternary carbons and amine-bound CH₂ groups . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, and IR spectroscopy confirms N-H stretches (~3300 cm⁻¹) .
Q. How should researchers purify this diamine to avoid degradation?
- Due to sensitivity to moisture and oxidation, purification methods include:
- Vacuum distillation for volatile intermediates .
- Recrystallization from anhydrous solvents (e.g., ethanol/ether mixtures).
- Inert-atmosphere column chromatography with silica gel or alumina .
- Store under nitrogen or argon at –20°C to prevent decomposition.
Q. What safety protocols are essential during handling?
- Use gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 1A–1C for skin corrosion) .
- Work in a fume hood to avoid inhalation of vapors.
- Dispose of waste via approved protocols for amines (e.g., neutralization with dilute HCl) .
Advanced Research Questions
Q. How can this diamine be tailored for metal chelation studies?
- The compound’s tertiary amines and flexible backbone make it a potential polydentate ligand. To optimize chelation:
- Modify substituents : Introduce electron-withdrawing groups (e.g., nitro) to enhance metal-binding affinity .
- Coordination studies : Use UV-Vis, EPR, or X-ray crystallography to determine stoichiometry and geometry with transition metals (e.g., Cu²⁺, Fe³⁺) .
- Stability constants : Measure via potentiometric titration in aqueous/organic solvents .
Q. What strategies resolve discrepancies in NMR data for derivatives?
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at –40°C to 80°C .
- 2D techniques (COSY, HSQC) : Assign overlapping proton signals and correlate with carbon environments .
- Deuterated solvents : Use CDCl₃ or DMSO-d₆ to minimize solvent interference .
Q. How does structural variation impact biological activity?
- Antiproliferative applications : Replace benzyl groups with heteroaromatic rings (e.g., quinoline) to enhance cytotoxicity, as seen in chloroquine-derived diamines .
- Pharmacokinetic optimization : Introduce fluorinated or trifluoromethoxy groups to improve metabolic stability .
- Conjugation strategies : Link the diamine to biomolecules (e.g., antibodies) via amide or click chemistry for targeted drug delivery .
Q. What experimental designs assess the compound’s role in catalysis?
- Asymmetric catalysis : Test as a chiral ligand in organometallic reactions (e.g., Suzuki coupling) by varying substituents on the benzyl groups .
- Catalytic activity screening : Compare turnover numbers (TON) and enantiomeric excess (ee) in model reactions like hydrogenation .
- Kinetic studies : Monitor reaction rates via GC or HPLC to evaluate ligand efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
